[4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone
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Overview
Description
[4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone, also known as BHPIPM, is a small molecule that has been studied for its potential in various scientific research applications.
Mechanism of Action
The exact mechanism of action of [4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone is not fully understood, but it is believed to work by binding to specific proteins and inhibiting their activity. One study found that this compound was able to bind to the protein MDM2, preventing it from interacting with the protein p53 and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of protein-protein interactions, anti-inflammatory and anti-cancer properties, and modulation of cell cycle and apoptosis. One study found that this compound was able to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a therapeutic agent for cancer.
Advantages and Limitations for Lab Experiments
One advantage of [4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone is that it is a small molecule that can easily penetrate cells and tissues, making it a potentially useful tool for studying protein-protein interactions and other cellular processes. However, one limitation is that it may have off-target effects or interact with other proteins or molecules in the cell, which could complicate its use in experiments.
Future Directions
There are several potential future directions for research on [4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone, including:
1. Further studies on its mechanism of action and potential therapeutic applications, particularly in cancer and other diseases.
2. Development of more specific and potent inhibitors of protein-protein interactions using this compound as a starting point.
3. Investigation of the potential use of this compound in combination with other drugs or therapies to enhance its anti-cancer or anti-inflammatory effects.
4. Studies on the pharmacokinetics and toxicity of this compound to determine its safety and potential for clinical use.
Overall, this compound is a promising molecule with potential applications in various scientific research fields. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
[4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone can be synthesized through a multistep process involving the reaction of various starting materials. One such method involves the reaction of 4-(bromomethyl)benzimidazole with 2-(2-hydroxypropan-2-yl)pyrrolidine in the presence of a base, followed by the addition of a ketone to yield this compound.
Scientific Research Applications
[4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone has been studied for its potential in various scientific research applications, including as an inhibitor of protein-protein interactions and as a potential therapeutic agent for cancer and other diseases. One study found that this compound was able to inhibit the interaction between the proteins MDM2 and p53, which are involved in the regulation of cell growth and division. Other studies have shown that this compound has anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
[4-(benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-21(2,26)19-8-5-13-23(19)20(25)15-9-11-16(12-10-15)24-14-22-17-6-3-4-7-18(17)24/h3-4,6-7,9-12,14,19,26H,5,8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHISNRBTWJNLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1C(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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